molecular formula C29H39BN4O4 B13412566 Bortezomib Pinanediol Ester

Bortezomib Pinanediol Ester

Cat. No.: B13412566
M. Wt: 518.5 g/mol
InChI Key: HZCSTPSWJFWZHP-XYPKDEGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bortezomib-pinanediol is a derivative of bortezomib, a first-in-class therapeutic proteasome inhibitor. Bortezomib is widely used in the treatment of multiple myeloma and mantle cell lymphoma. The addition of pinanediol to bortezomib enhances its lipophilicity, which can improve its pharmacokinetic properties and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bortezomib-pinanediol involves the esterification of bortezomib with pinanediol. This reaction typically occurs under mild conditions, using a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of bortezomib-pinanediol follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Bortezomib-pinanediol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of bortezomib-pinanediol .

Scientific Research Applications

Bortezomib-pinanediol has several scientific research applications, including:

    Chemistry: Used as a model compound in studying proteasome inhibition and related chemical reactions.

    Biology: Investigated for its effects on cellular processes and protein degradation pathways.

    Medicine: Explored for its potential in treating various cancers, particularly hematological malignancies.

    Industry: Utilized in the development of new drug formulations and delivery systems.

Mechanism of Action

Bortezomib-pinanediol exerts its effects by inhibiting the proteasome, a cellular complex responsible for degrading unwanted proteins. This inhibition leads to the accumulation of misfolded proteins, causing cellular stress and apoptosis. The compound targets the 26S proteasome and disrupts various cellular pathways, including the ubiquitin-proteasome pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bortezomib-pinanediol is unique due to its enhanced lipophilicity, which improves its pharmacokinetic properties and therapeutic efficacy compared to other proteasome inhibitors. This modification allows for better drug delivery and increased potency .

Properties

Molecular Formula

C29H39BN4O4

Molecular Weight

518.5 g/mol

IUPAC Name

N-[1-[[3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide

InChI

InChI=1S/C29H39BN4O4/c1-18(2)13-25(30-37-24-16-20-15-23(28(20,3)4)29(24,5)38-30)34-26(35)21(14-19-9-7-6-8-10-19)33-27(36)22-17-31-11-12-32-22/h6-12,17-18,20-21,23-25H,13-16H2,1-5H3,(H,33,36)(H,34,35)/t20?,21?,23?,24?,25?,29-/m0/s1

InChI Key

HZCSTPSWJFWZHP-XYPKDEGGSA-N

Isomeric SMILES

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5=NC=CN=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.